N-(1,1-二氧代硫杂环-3-基)-N-甲基-2-氧代色满-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

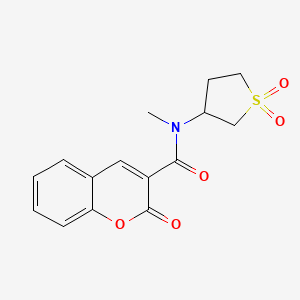

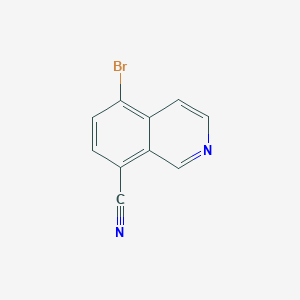

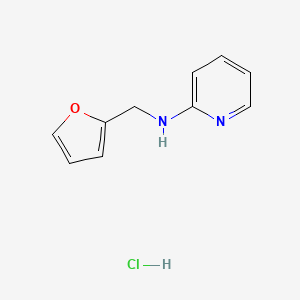

N-(1,1-dioxothiolan-3-yl)-N-methyl-2-oxochromene-3-carboxamide, also known as DTT-MOC, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a synthetic derivative of the natural product chromene, which has been shown to possess various biological activities.

科学研究应用

GIRK Channel Activation for Neurological Disorders

This compound has been characterized as a potent activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . GIRK channels play a crucial role in the modulation of neuronal excitability and have been implicated in various neurological disorders. The activation of these channels by the compound can be beneficial for therapeutic strategies targeting conditions such as epilepsy, pain perception, and anxiety .

Drug Development for Cardiac Ailments

Due to its effect on GIRK channels, which are also present in cardiac tissues, this compound has potential applications in the development of drugs for heart-related conditions. GIRK channels in the heart regulate heart rate, and modulating these channels can lead to new treatments for arrhythmias and other cardiac dysfunctions .

Pharmacological Tool Compound

As a selective and brain-penetrant pharmacological tool compound, it can help in understanding the physiological roles of GIRK channels. This is particularly useful in neuroscience research where the detailed study of ion channels is essential for unraveling the complexities of brain function .

Metabolic Stability in Drug Design

The compound has shown improved metabolic stability over prototypical urea-based compounds. This property is significant in the pharmacokinetics of drug design, ensuring that the therapeutic agents remain stable and active within the biological system for the desired duration .

Molecular Interaction Studies

The unique structural features of this compound make it a valuable tool for studying molecular interactions, especially in the context of binding affinities and receptor activation. Such studies are fundamental in the field of medicinal chemistry for the design of more effective drugs .

Biological Characterization and Synthesis

The compound’s synthesis and biological characterization are crucial for the discovery of new therapeutic agents. Understanding its synthesis pathway can lead to the development of more efficient methods for producing such compounds on a larger scale for clinical and research applications .

Potential Role in Addiction and Reward Pathways

Given the involvement of GIRK channels in reward and addiction pathways, this compound could be used to explore the mechanisms underlying these processes. This could lead to new insights into addiction treatment and the development of anti-addiction medications .

作用机制

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels affects various physiological processes. GIRK channels are involved in numerous indications such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as GIRK1/2 activators . It also exhibits improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The activation of GIRK channels by this compound leads to changes in cell excitability, which can have various molecular and cellular effects depending on the specific physiological context .

属性

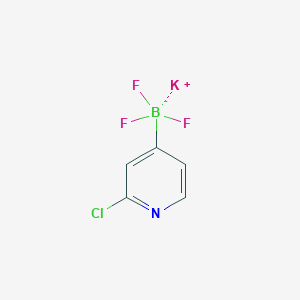

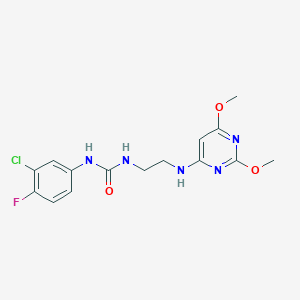

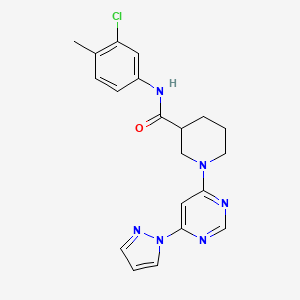

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-methyl-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-16(11-6-7-22(19,20)9-11)14(17)12-8-10-4-2-3-5-13(10)21-15(12)18/h2-5,8,11H,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEQTXCRDUUFOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-oxo-2H-chromene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2896173.png)

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide](/img/structure/B2896180.png)

![2-(2,3-Dimethylphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2896181.png)

![tert-butyl N-[(1S)-2-phenyl-1-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B2896188.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2896190.png)

![ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate](/img/structure/B2896191.png)